9,10-Dioxo-9,10-dihydroanthracene-1-carboxylic acid
Overview
Description
9,10-Dioxo-9,10-dihydroanthracene-1-carboxylic acid: is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two keto groups at the 9 and 10 positions and a carboxylic acid group at the 1 position.
Mechanism of Action
Target of Action
It is known that anthracene-based compounds often interact with various proteins and enzymes in the body .
Mode of Action
It’s known that anthracene-based compounds can undergo redox reactions, which may influence their interaction with biological targets .
Biochemical Pathways
Anthracene-based compounds are often involved in redox reactions and can influence various biochemical pathways .
Pharmacokinetics
The solubility and stability of similar anthracene-based compounds can be influenced by ph .
Result of Action
Anthracene-based compounds are often involved in redox reactions, which can lead to various cellular effects .
Action Environment
Environmental factors such as pH can influence the action, efficacy, and stability of 9,10-Dioxo-9,10-dihydroanthracene-1-carboxylic acid. For instance, a similar anthracene-based compound has been shown to have high solubility and stability at pH 9 and above .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dioxo-9,10-dihydroanthracene-1-carboxylic acid typically involves the oxidation of anthracene derivatives. One common method is the oxidation of 9,10-dihydroanthracene using molecular oxygen in the presence of activated carbon as a promoter . Another approach involves the reaction of anthraquinone derivatives with suitable oxidizing agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions: 9,10-Dioxo-9,10-dihydroanthracene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Molecular oxygen, activated carbon, and other oxidizing agents.
Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon).
Substitution: Alcohols, amines, and other nucleophiles in the presence of catalysts or activating agents.
Major Products:
Oxidation: More oxidized anthracene derivatives.
Reduction: Hydroxylated anthracene derivatives.
Substitution: Ester and amide derivatives of anthracene.
Scientific Research Applications
Chemistry: In chemistry, 9,10-Dioxo-9,10-dihydroanthracene-1-carboxylic acid is used as a building block for the synthesis of complex organic molecules. Its unique structure allows for the formation of various coordination polymers and metal-organic frameworks .
Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a fluorescent probe for detecting metal ions. Its ability to form stable complexes with metal ions makes it useful in bioimaging and diagnostic applications .
Industry: In industrial applications, this compound is used in the development of advanced materials, including luminescent materials and catalysts for various chemical processes .
Comparison with Similar Compounds
9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarboxylic acid: Similar structure but with carboxylic acid groups at the 2 and 6 positions.
9,10-Dihydroanthracene: Lacks the keto groups, making it less reactive in certain chemical reactions.
Uniqueness: 9,10-Dioxo-9,10-dihydroanthracene-1-carboxylic acid is unique due to the specific positioning of the keto and carboxylic acid groups, which confer distinct chemical reactivity and coordination properties. This makes it particularly useful in the synthesis of coordination polymers and as a fluorescent probe for metal ions .
Properties
IUPAC Name |
9,10-dioxoanthracene-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8O4/c16-13-8-4-1-2-5-9(8)14(17)12-10(13)6-3-7-11(12)15(18)19/h1-7H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POPBYCBXVLHSKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20975625 | |
Record name | 9,10-Dioxo-9,10-dihydroanthracene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20975625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
602-69-7 | |
Record name | Anthraquinone-1-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=602-69-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Anthraquinonecarboxylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2386 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9,10-Dioxo-9,10-dihydroanthracene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20975625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9,10-dioxo-9,10-dihydroanthracene-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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